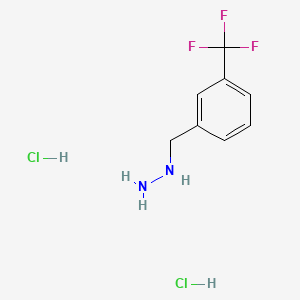

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

CAS Number: 1242339-95-2

This technical guide provides a comprehensive overview of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a fluorinated organic compound of interest to researchers and professionals in the fields of drug discovery and development. This document details the compound's properties, outlines a potential synthetic pathway, and explores its relevance within the broader context of medicinal chemistry.

Compound Properties

This compound is a salt of the parent compound, (3-(Trifluoromethyl)benzyl)hydrazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many research applications. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1242339-95-2 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂F₃N₂ | [1][2] |

| Molecular Weight | 263.09 g/mol | [1][2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water (predicted) | General chemical knowledge |

Synthesis and Experimental Protocols

Step 1: Formation of the Hydrazone

The initial step involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and hydrazine hydrate to form the corresponding hydrazone.

-

Reaction: 3-(Trifluoromethyl)benzaldehyde + Hydrazine Hydrate → 3-(Trifluoromethyl)benzaldehyde Hydrazone

-

General Protocol:

-

Dissolve 3-(trifluoromethyl)benzaldehyde in a suitable solvent, such as methanol or ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone product can often be isolated by precipitation or evaporation of the solvent.

-

Step 2: Reduction of the Hydrazone

The hydrazone is then reduced to the corresponding hydrazine.

-

Reaction: 3-(Trifluoromethyl)benzaldehyde Hydrazone → (3-(Trifluoromethyl)benzyl)hydrazine

-

General Protocol:

-

Dissolve the hydrazone in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

After the reaction is complete, work up the mixture to isolate the crude (3-(Trifluoromethyl)benzyl)hydrazine. This may involve quenching the reaction, extracting the product into an organic solvent, and drying the organic layer.

-

Step 3: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt to improve stability and solubility.

-

Reaction: (3-(Trifluoromethyl)benzyl)hydrazine + 2 HCl → this compound

-

General Protocol:

-

Dissolve the crude (3-(Trifluoromethyl)benzyl)hydrazine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to the hydrazine solution with stirring.

-

The dihydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

A workflow diagram for this proposed synthesis is provided below.

Role in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented, its structural features suggest potential applications in medicinal chemistry. The trifluoromethyl group and the benzylhydrazine scaffold are both recognized for their importance in the design of bioactive molecules.

The Trifluoromethyl Group:

The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological properties. The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the -CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, thereby increasing the drug's half-life. It can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The Benzylhydrazine Scaffold:

Substituted benzylhydrazines are a class of compounds that have been investigated for a wide range of biological activities, including:

-

Antimicrobial Activity: Some benzylhydrazine derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity: This class of compounds has been explored for its potential to modulate inflammatory pathways.

-

Anticancer Activity: Certain substituted hydrazines have demonstrated cytotoxic effects against cancer cell lines.

The hydrazine moiety itself is a versatile functional group that can participate in various interactions with biological macromolecules and can serve as a key building block for the synthesis of more complex heterocyclic systems with diverse pharmacological profiles.

Given these characteristics, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The interplay between the trifluoromethyl group and the benzylhydrazine core could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A conceptual diagram illustrating this relationship is shown below.

Conclusion

This compound is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its combination of a trifluoromethyl group and a benzylhydrazine scaffold makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research is warranted to fully elucidate its physicochemical characteristics, develop optimized synthetic protocols, and explore its specific biological activities and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in leveraging this compound in their drug development endeavors.

References

Technical Guide: (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride, a key chemical intermediate in the synthesis of various compounds with potential applications in drug discovery and development. This document outlines its chemical properties, a plausible synthetic route, and its likely role as a monoamine oxidase (MAO) inhibitor.

Chemical and Physical Properties

This compound is a hydrazine derivative with a molecular weight of 263.09 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[3-(Trifluoromethyl)benzyl]hydrazine dihydrochloride |

| Molecular Formula | C₈H₁₁Cl₂F₃N₂[1] |

| Molecular Weight | 263.09 g/mol [1] |

| CAS Number | 1242339-95-2[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of similar benzylhydrazine derivatives, a plausible two-step synthetic pathway is proposed. This involves the formation of a hydrazone from 3-(trifluoromethyl)benzaldehyde, followed by its reduction to the corresponding hydrazine.

A patent for the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, outlines a similar procedure involving the reaction of the corresponding benzaldehyde with hydrazine hydrate to form a hydrazone, which is then reduced by catalytic hydrogenation.[2]

Proposed Synthetic Workflow

Biological Activity: Monoamine Oxidase Inhibition

Benzylhydrazine derivatives are recognized as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders.

Mechanism of MAO Inhibition

The inhibitory action of many hydrazine-based MAO inhibitors is irreversible. The mechanism generally involves the enzymatic oxidation of the hydrazine derivative to a reactive intermediate, which then forms a covalent bond with the FAD cofactor at the active site of the MAO enzyme, leading to its inactivation.

Experimental Protocols

While specific experimental data for this compound is not publicly available, researchers can adapt established protocols for the evaluation of novel MAO inhibitors.

General Protocol for MAO Inhibition Assay

A common method to assess the inhibitory potential of a compound against MAO-A and MAO-B is through a fluorometric or radiometric assay.

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

Substrate: A suitable substrate for each enzyme is chosen, such as kynuramine for MAO-A and benzylamine for MAO-B. The enzymatic reaction produces a fluorescent or radioactive product.

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure:

-

The enzyme, buffer, and inhibitor (or vehicle control) are pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of product formed is quantified using a fluorometer or scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety Information

Safety data sheets for closely related compounds indicate that benzylhydrazine derivatives should be handled with care. They may cause skin and eye irritation. For detailed safety and handling information, it is crucial to consult the specific safety data sheet provided by the supplier for this compound. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are strongly recommended.

References

An In-depth Technical Guide on the Physicochemical Properties of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical and spectral characteristics, outlines relevant experimental protocols, and explores its potential biological significance as a monoamine oxidase (MAO) inhibitor.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, data for the closely related compound, benzylhydrazine dihydrochloride, provides valuable estimations.

| Property | This compound | Benzylhydrazine Dihydrochloride (for comparison) |

| Molecular Formula | C₈H₁₁Cl₂F₃N₂[1] | C₇H₁₂Cl₂N₂ |

| Molecular Weight | 263.09 g/mol [1] | 195.09 g/mol |

| Melting Point | Data not available | 140-144 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Water: 4.4 g/L at 23°C |

| pKa | Data not available | Data not available |

Spectral Data Analysis

¹H NMR Spectrum: A proton NMR spectrum for a compound identified as Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2) is available, which corresponds to the target compound. The spectrum provides insights into the proton environment within the molecule.[2]

For comparative purposes, the spectral data for related compounds can be informative.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for compounds of this class are well-established.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Shaker or magnetic stirrer

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

pKa Determination (Potentiometric Titration)

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (typically water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the half-equivalence point of the titration curve.

Synthesis Workflow

The synthesis of this compound can be conceptualized through a multi-step process, starting from a commercially available precursor.

Caption: Synthetic pathway for this compound.

Biological Context: Monoamine Oxidase Inhibition

Benzylhydrazine derivatives are recognized for their activity as monoamine oxidase (MAO) inhibitors.[3][4][5][6][7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically relevant for the treatment of depression and other neurological disorders.

The trifluoromethyl group can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to the target protein.

Caption: Proposed mechanism of action via Monoamine Oxidase inhibition.

References

- 1. CAS 1242339-95-2 | {[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride - Synblock [synblock.com]

- 2. Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2)(1242339-95-2) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to (3-(trifluoromethyl)benzyl)hydrazine dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology is based on established chemical transformations and offers a clear pathway for the preparation of this target compound. This document details the experimental protocols, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step process. This route begins with the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction of the hydrazone via catalytic hydrogenation yields the free base, (3-(trifluoromethyl)benzyl)hydrazine. The final step involves the conversion of the free base to its stable dihydrochloride salt.

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established methodologies for structurally related compounds.[1]

Step 1: Synthesis of (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine

This procedure outlines the formation of the hydrazone intermediate through the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate.[2]

Reaction Setup:

-

A round-bottom flask is charged with 3-(trifluoromethyl)benzaldehyde and a suitable solvent such as methanol or ethanol.

-

The flask is equipped with a magnetic stirrer and a dropping funnel.

Procedure:

-

Dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).

-

With stirring, add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine

This step involves the reduction of the hydrazone to the corresponding hydrazine using catalytic hydrogenation.[1]

Reaction Setup:

-

A hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation) is used.

-

The vessel is charged with the crude hydrazone from the previous step, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst.

Procedure:

-

Dissolve the crude (E/Z)-1-(3-(trifluoromethyl)benzylidene)hydrazine (1.0 eq) in methanol.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.

-

The reaction vessel is sealed, evacuated, and purged with hydrogen gas several times.

-

The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 psi or balloon pressure) at room temperature.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude (3-(trifluoromethyl)benzyl)hydrazine as an oil or solid.

Step 3: Synthesis of this compound

This final step converts the free hydrazine base into its more stable dihydrochloride salt.

Reaction Setup:

-

A flask equipped with a magnetic stirrer and a gas inlet tube is used.

-

The crude (3-(trifluoromethyl)benzyl)hydrazine is dissolved in a suitable solvent.

Procedure:

-

Dissolve the crude (3-(trifluoromethyl)benzyl)hydrazine from the previous step in a suitable solvent like methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a suitable solvent (e.g., 2N HCl in diethyl ether) dropwise with vigorous stirring.

-

A precipitate of the dihydrochloride salt will form. Continue the addition of HCl until the solution is acidic and no further precipitation is observed.

-

The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a solid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates, based on analogous reactions reported in the literature.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Hydrazone Formation | 3-(Trifluoromethyl)benzaldehyde, Hydrazine Hydrate | Methanol | 25 | 2-4 | 90-95 |

| 2 | Hydrazone Reduction | (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine, H₂, Pd/C | Methanol | 25 | 4-8 | 85-90 |

| 3 | Salt Formation | (3-(Trifluoromethyl)benzyl)hydrazine, HCl | Diethyl Ether | 0-25 | 0.5-1 | >95 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) |

| (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine | C₈H₇F₃N₂ | 188.15 | White to pale yellow solid | ~70-75 | Signals corresponding to aromatic, methine, and N-H protons. |

| (3-(Trifluoromethyl)benzyl)hydrazine | C₈H₉F₃N₂ | 190.17 | Colorless to pale yellow oil | N/A | Signals for aromatic, benzylic, and N-H protons. |

| This compound | C₈H₁₁Cl₂F₃N₂ | 263.09 | White to off-white solid | >200 (decomposes) | Downfield shifted signals compared to the free base. |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Detailed experimental workflow for the synthesis of the target compound.

References

- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 2. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data Sheet for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS No. 2247-16-7), a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from the SDSs of closely related hydrazine derivatives, including hydrazine dihydrochloride and other substituted benzylhydrazines. Professionals handling this or similar compounds must exercise extreme caution and refer to the most current and specific SDS available from their supplier.

Chemical Identification and Physical Properties

This compound is a substituted hydrazine derivative. Hydrazine compounds are known for their reactivity and potential toxicity.[1] The physical and chemical properties of this specific compound are not well-documented in the public domain. However, data for related compounds provide a useful reference point.

| Property | Value | Source |

| Molecular Formula | C8H11Cl2F3N2 | [] |

| Molecular Weight | 263.09 g/mol | [] |

| Appearance | Likely a colorless to white solid | [3] |

| Solubility | Likely soluble in water | [4] |

Hazard Identification and GHS Classification

Hydrazine derivatives are generally classified as hazardous materials. Based on data for hydrazine dihydrochloride, this compound should be treated as a substance with high acute toxicity, and as a potential carcinogen and skin sensitizer.[3][5]

GHS Classification (Anticipated)

-

Acute Toxicity, Oral (Category 3), H301 : Toxic if swallowed.[5]

-

Acute Toxicity, Dermal (Category 3), H311 : Toxic in contact with skin.[5]

-

Acute Toxicity, Inhalation (Category 3), H331 : Toxic if inhaled.[5]

-

Skin Corrosion/Irritation : Causes severe skin burns and eye damage.[6]

-

Skin Sensitization (Category 1), H317 : May cause an allergic skin reaction.[3][5]

-

Carcinogenicity (Category 1B), H350 : May cause cancer.[3][5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400 : Very toxic to aquatic life.[5]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1), H410 : Very toxic to aquatic life with long lasting effects.[5]

Pictograms:

Signal Word: Danger [5]

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

-

H317: May cause an allergic skin reaction.[5]

-

H350: May cause cancer.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

-

P201: Obtain special instructions before use.[5]

-

P260: Do not breathe dusts or mists.[7]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves, protective clothing, face protection.[5][7]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

While specific toxicological data for this compound is scarce, the data for related hydrazine compounds indicates significant health risks. Hydrazines are known to be central nervous system stimulants and may cause damage to the liver, kidneys, and blood.[3]

| Toxicity Data | Value | Species | Source |

| LD50 Oral | 375 mg/kg | Mouse | [8] |

| Acute Toxicity Estimate (Oral) | 285.71 mg/kg (Calculation method) |

Note: The LD50 value is for (p-trifluoromethyl)benzyl-hydrazine, hydrochloride, a closely related isomer.

Experimental Protocols: First Aid and Spill Response

The following protocols are based on established procedures for handling hazardous hydrazine compounds and should be adapted to the specific laboratory environment and scale of work.

First-Aid Measures

-

General Advice: First aiders should protect themselves. Move the victim out of the dangerous area and show this safety data sheet to the doctor in attendance.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration, possibly with oxygen.[3] Seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[3][7] Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[7] If the victim is conscious, rinse their mouth with water and give them two glasses of water to drink.[3] Seek immediate medical attention.[7]

Accidental Release Measures (Spill Protocol)

-

Evacuation and Ventilation: Evacuate personnel from the spill area. Ensure adequate ventilation, but avoid generating dusts.[5]

-

Personal Protection: Responders must wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), chemical-resistant gloves, and protective clothing.[4][5]

-

Containment: Cover drains to prevent the material from entering the sewer system.[5]

-

Cleanup: Carefully sweep up or absorb the material into a suitable, clean, dry, and closed container for disposal.[3][4] Avoid creating dust.[3][5]

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[5]

Handling, Storage, and Disposal

Handling:

-

Work under a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[5]

-

Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[5]

-

Store away from incompatible materials such as oxidizing agents.[3]

Disposal:

-

Waste material must be disposed of as hazardous waste in accordance with all applicable regulations.[3][5]

-

Do not mix with other waste.[5]

-

Handle uncleaned containers as you would the product itself.[5]

Diagrams

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.

This guide is intended for informational purposes only and should not be used as a substitute for a formal, substance-specific Safety Data Sheet. Always consult the SDS provided by your chemical supplier before handling any hazardous material.

References

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. RTECS NUMBER-MW0215000-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide on the Storage and Stability of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical methodologies for assessing the degradation of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical handling.

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. Based on available safety data sheets and chemical supplier recommendations, the following conditions are advised:

-

Temperature: Store at room temperature.[1] For some related compounds, refrigerated storage (2-8°C) is recommended, particularly for long-term preservation.

-

Atmosphere: An inert atmosphere is recommended for storage.[1] Hydrazine derivatives can be susceptible to oxidation.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.

-

Moisture: Protect from moisture.

-

Light: While not explicitly stated for this specific compound, it is general good practice for chemical storage to protect from light to prevent photolytic degradation.

Chemical Stability

This compound is reported to be chemically stable under standard ambient conditions (room temperature). However, as a hydrazine derivative, it is susceptible to degradation under certain stress conditions. The primary degradation pathway for many hydrazine compounds is oxidation. The presence of the trifluoromethyl group may influence the electron density of the aromatic ring and the reactivity of the hydrazine moiety.

A study on N-trifluoromethyl hydrazines indicated that these compounds are remarkably robust and compatible with a range of conditions including strong acids, bases, and elevated temperatures.[2] This suggests that the trifluoromethyl group might confer some additional stability to the molecule.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Illustrative Quantitative Data from Forced Degradation Studies

Table 1: Hypothetical Data for Hydrolytic Degradation of this compound

| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |

| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |

| 24 | 98.5 | 1.5 | |

| 48 | 96.8 | 3.2 | |

| 72 | 94.9 | 5.1 | |

| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |

| 24 | 95.2 | 4.8 | |

| 48 | 90.7 | 9.3 | |

| 72 | 85.1 | 14.9 | |

| Water at 60°C | 0 | 100.0 | 0.0 |

| 24 | 99.8 | 0.2 | |

| 48 | 99.5 | 0.5 | |

| 72 | 99.1 | 0.9 |

Table 2: Hypothetical Data for Oxidative Degradation of this compound

| Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |

| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 |

| 6 | 92.3 | 7.7 | |

| 12 | 85.6 | 14.4 | |

| 24 | 78.9 | 21.1 |

Table 3: Hypothetical Data for Thermal and Photolytic Degradation of this compound

| Condition | Duration | Assay of Parent Compound (%) | Total Impurities (%) |

| Solid at 80°C | 7 days | 98.9 | 1.1 |

| Solution at 80°C | 7 days | 96.5 | 3.5 |

| Photostability (ICH Q1B) | 1.2 million lux hours and 200 watt hours/m² | 97.8 | 2.2 |

Note: The data presented in Tables 1, 2, and 3 is illustrative and intended to serve as an example for the presentation of results from forced degradation studies.

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound.

General Sample Preparation

Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol, acetonitrile, or water) to achieve a stock solution of known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, and 72 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C. Withdraw samples at appropriate time intervals.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, and 24 hours).

Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature chamber at 80°C for a specified period (e.g., 7 days). At the end of the study, dissolve the sample in a suitable solvent for analysis.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and keep it at 80°C for a specified period. Withdraw samples at appropriate time intervals.

Photolytic Degradation

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in ICH guideline Q1B. A control sample should be stored in the dark under the same conditions.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify the parent compound from any degradation products.

-

HPLC Method Example:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan).

-

Injection Volume: 10 µL.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

Caption: Workflow for Forced Degradation Studies.

This diagram outlines the logical progression of a forced degradation study, from initial sample preparation through the application of various stress conditions, subsequent analysis, and final data interpretation.

References

Spectroscopic and Synthetic Insights into (Trifluoromethyl)benzyl)hydrazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Trifluoromethyl)benzyl)hydrazine and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This technical guide provides a summary of available spectroscopic data for (Trifluoromethyl)benzyl)hydrazine isomers, detailed experimental protocols for their synthesis and characterization, and a visualization of the synthetic pathway. While specific data for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is not extensively available in the public domain, this guide presents representative data from its isomers to serve as a valuable resource for researchers in the field.

Spectroscopic Data

The following tables summarize the available spectroscopic data for isomers of (Trifluoromethyl)benzyl)hydrazine. This data is crucial for the identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.2-7.6 | m | 4H | Aromatic protons |

| 3.9 | s | 2H | CH₂ |

| 1.6 | s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | C-ipso (aromatic) |

| 128.0 | C-ortho (aromatic) |

| 125.3 (q) | C-para (aromatic) |

| 124.5 (q) | CF₃ |

| 45.8 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data for a Phenylhydrazone Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3329 | N-H stretching |

| 3088 | Aromatic C-H stretching |

| 1603 | C=N stretching |

Note: Specific IR data for this compound was not found. The provided data for a related phenylhydrazone highlights the characteristic peaks for the hydrazine functional group.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (4-(Trifluoromethyl)benzyl)amine [2]

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular ion) |

| 159 | [M-NH₂]⁺ |

| 126 | [M-CF₃]⁺ |

| 106 | [C₇H₆]⁺ |

Note: The fragmentation pattern of the 3-isomer is expected to be similar, with characteristic losses of the trifluoromethyl and hydrazine moieties.

Experimental Protocols

The following protocols are generalized methods for the synthesis and spectroscopic characterization of (Trifluoromethyl)benzyl)hydrazine derivatives, based on common laboratory practices.

Synthesis of (Trifluoromethyl)benzyl)hydrazines

This protocol describes a general two-step synthesis starting from the corresponding trifluoromethylbenzaldehyde.[3]

Step 1: Formation of the Hydrazone

-

Dissolve the desired (trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF).

-

Add hydrazine hydrate (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Reduction to the Hydrazine

-

Dissolve the crude hydrazone in methanol.

-

Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.

-

Stir the reaction at a temperature between 20-50°C until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude (trifluoromethyl)benzyl)hydrazine.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Alternatively, for a liquid sample, place a drop on a salt plate (e.g., NaCl or KBr).

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and elucidate the structure.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the preparation of (Trifluoromethyl)benzyl)hydrazine derivatives.

Caption: General synthesis of (Trifluoromethyl)benzyl)hydrazine.

References

An In-depth Technical Guide to the ¹H NMR of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride, a compound of interest in medicinal chemistry and drug development. This document outlines predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecular structure with proton assignments.

Core Data Presentation: Predicted ¹H NMR Spectral Data

Due to the limited public availability of experimental spectra for this compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on established chemical shift values for analogous structural motifs and are intended to serve as a reference for spectral analysis. The actual experimental values may vary based on solvent, concentration, and instrument parameters.

| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (Ar-H) | 7.85 | s | - | 1H |

| H-b (Ar-H) | 7.75 | d | ~8.0 | 1H |

| H-c (Ar-H) | 7.65 | d | ~8.0 | 1H |

| H-d (Ar-H) | 7.60 | t | ~8.0 | 1H |

| H-e (-CH₂-) | 4.30 | s | - | 2H |

| H-f (-NH-NH₃⁺) | 10.5 - 12.0 | br s | - | 4H |

Note: The chemical shifts of the hydrazine protons (H-f) are highly dependent on the solvent, concentration, and temperature, and are expected to appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation. The aromatic protons (H-a, H-b, H-c, H-d) will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of (3-(Trifluoromethyl)benzyl)hydrazine with assignments for the chemically distinct protons, corresponding to the data presented in the table above.

Caption: Molecular structure of (3-(Trifluoromethyl)benzyl)hydrazine with proton assignments.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Due to the dihydrochloride salt form, deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may help in observing the exchangeable amine and ammonium protons as sharper signals.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can adversely affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the sample in the NMR tube is between 0.6 and 0.7 mL.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹H

-

Solvent: DMSO-d₆ (or CD₃OD, D₂O)

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm)

-

Pulse Width (p1): Calibrated 90-degree pulse

-

Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., DMSO at δ 2.50 ppm).

3. Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak in the spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis for the ¹H NMR characterization of this compound.

Caption: Workflow for the ¹H NMR analysis of this compound.

Starting materials for (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride synthesis

An in-depth technical guide on the synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is detailed below, focusing on the primary starting materials and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

(3-(Trifluoromethyl)benzyl)hydrazine and its salts are important intermediates in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This guide outlines the two primary synthetic routes for the preparation of this compound, starting from commercially available or readily synthesizable precursors.

Overview of Synthetic Pathways

There are two main strategies for the synthesis of (3-(Trifluoromethyl)benzyl)hydrazine:

-

Route A: Nucleophilic Substitution. This pathway involves the direct alkylation of hydrazine with 3-(trifluoromethyl)benzyl chloride. It is a straightforward approach, assuming the availability of the starting benzyl chloride.

-

Route B: Reductive Amination. This two-step route begins with the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. Subsequent reduction of the hydrazone yields the target benzylhydrazine.

The final step in both routes is the conversion of the free base to its more stable dihydrochloride salt by treatment with hydrochloric acid.

Starting Materials

The primary starting materials for the synthesis are detailed below. These compounds are key to the subsequent reactions.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Supplier/Synthesis Reference |

| 3-(Trifluoromethyl)benzyl chloride | 705-29-3 | C₈H₆ClF₃ | 194.58 | Commercially available[1] |

| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | C₈H₅F₃O | 174.12 | Commercially available |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 | Commercially available |

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C₈H₄F₃N | 171.12 | Synthesis intermediate[2][3] |

Experimental Protocols

Route A: Synthesis via Alkylation of Hydrazine

This method is adapted from the general synthesis of benzylhydrazines from benzyl chlorides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of hydrazine hydrate (e.g., 80% solution, ~3-4 equivalents) in water or ethanol is prepared.

-

Addition of Benzyl Chloride: 3-(Trifluoromethyl)benzyl chloride (1 equivalent) is added dropwise to the hydrazine solution at room temperature.

-

Reaction: The mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (3-(Trifluoromethyl)benzyl)hydrazine free base.

-

Salt Formation: The crude hydrazine is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added until the solution is acidic (pH ~1).

-

Isolation: The precipitated dihydrochloride salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product.

| Parameter | Value/Condition | Reference (Analogous) |

| Hydrazine eq. | 3-4 | [4] |

| Solvent | Water or Ethanol | [4] |

| Reaction Temp. | 40-60 °C | [4] |

| Salt Formation | HCl in Ethanol/Isopropanol | [1][5] |

| Typical Yield | 70-85% (estimated for benzylhydrazine synthesis) | [4] |

Route B: Synthesis via Reductive Amination

This two-step process is based on a documented procedure for a similar fluorinated benzylhydrazine[1][6].

Experimental Protocol:

Step 1: Hydrazone Formation

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF), add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and the formation of the hydrazone can be monitored by TLC.

-

Isolation of Intermediate: The solvent can be removed under reduced pressure to yield the crude (3-(Trifluoromethyl)benzyl)hydrazone, which may be used in the next step without further purification.

Step 2: Reduction of Hydrazone

-

Reaction Setup: The crude hydrazone from the previous step is dissolved in methanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution in a hydrogenation vessel.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized (e.g., 50 psi). The reaction is stirred at a suitable temperature (e.g., 25-40 °C) until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude (3-(Trifluoromethyl)benzyl)hydrazine.

Step 3: Dihydrochloride Salt Formation

-

Procedure: The crude product from Step 2 is dissolved in a suitable solvent (e.g., ethanol). The solution is acidified to pH ~1 with an ethanolic HCl solution.

-

Isolation: The resulting precipitate is filtered, washed with a cold non-polar solvent, and dried under vacuum to yield the final product.

| Parameter | Value/Condition | Reference (Analogous) |

| Hydrazone Formation | ||

| Solvent | Methanol or THF | [1] |

| Temperature | Room Temperature | [1] |

| Reduction | ||

| Catalyst | Pd/C | [1] |

| Hydrogen Pressure | ~50 psi | [1] |

| Solvent | Methanol | [1] |

| Temperature | 20-50 °C | [1] |

| Salt Formation | ||

| Acid | HCl in Ethanol | [1] |

Synthesis of Key Starting Materials

While often commercially available, the key precursors can also be synthesized in the lab.

Synthesis of 3-(Trifluoromethyl)benzyl chloride

A common route is the chlorination of 3-(trifluoromethyl)toluene. A patented process involves the selective monochlorination of 3-(chloromethyl)benzalchloride, which is an intermediate in the production of trifluoromethyl benzyl chloride[7]. Another approach involves the reaction of trifluoromethylbenzene with paraformaldehyde and thionyl chloride in the presence of a catalyst[8].

Synthesis of 3-(Trifluoromethyl)benzaldehyde

This aldehyde can be prepared through several methods:

-

Oxidation of 3-(Trifluoromethyl)benzyl alcohol: A common and direct method utilizing various oxidizing agents.[9]

-

Hydrolysis of 3-(Trifluoromethyl)benzal chloride: An in-situ process involving the fluorination of 3-(trichloromethyl)benzal chloride followed by hydrolysis[5].

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct alkylation of hydrazine or a two-step reductive amination of the corresponding aldehyde. The choice of route may depend on the availability and cost of the starting materials, as well as scalability considerations. Both methods are robust and utilize standard organic chemistry transformations, making them accessible for laboratory and potential industrial-scale production.

References

- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 8. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (3-(Trifluoromethyl)benzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its structure, characterized by a trifluoromethyl group on the benzyl ring, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is the hydrochloride salt of (3-(Trifluoromethyl)benzyl)hydrazine. The presence of the trifluoromethyl group significantly influences the molecule's electronics and lipophilicity, which can, in turn, affect its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1242339-95-2 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂F₃N₂ | [1][2] |

| Molecular Weight | 263.09 g/mol | [1][2] |

| Appearance | Off-white to pale-yellow to yellow-brown to brown solid | |

| Storage | Inert atmosphere, room temperature |

Synthesis

A plausible and commonly employed synthetic route for benzylhydrazine derivatives involves a two-step process: the formation of a hydrazone from the corresponding aldehyde and hydrazine, followed by a reduction. For this compound, the synthesis would likely proceed as follows:

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (E/Z)-1-(3-(Trifluoromethyl)benzylidene)hydrazine

-

To a solution of 3-(trifluoromethyl)benzaldehyde in methanol or tetrahydrofuran (THF), add hydrazine hydrate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude hydrazone.

This protocol is based on the general procedure for the synthesis of similar hydrazones.[3]

Step 2: Synthesis of (3-(Trifluoromethyl)benzyl)hydrazine

-

Dissolve the crude hydrazone in a suitable solvent, such as methanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Carry out the hydrogenation reaction in a pressure vessel under a hydrogen atmosphere (e.g., 50 psi).

-

Maintain the reaction temperature between 20-50°C.

-

After the reaction is complete (monitored by TLC or gas chromatography), filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzylhydrazine.

This protocol is adapted from the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine.[3]

Step 3: Formation of this compound

-

Dissolve the crude (3-(trifluoromethyl)benzyl)hydrazine in a minimal amount of a suitable solvent like absolute ethanol.

-

Add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum.[4][5]

Purification:

The final product can be purified by recrystallization. A common method for purifying hydrazine hydrochlorides involves dissolving the crude product in boiling water, treating with activated charcoal, filtering, and then adding concentrated hydrochloric acid to the hot filtrate to induce crystallization upon cooling.[4] Alternatively, recrystallization from a mixture of absolute alcohol and concentrated hydrochloric acid can be employed.[5]

Potential Biological Activity and Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of hydrazine derivatives is known to exhibit a range of biological activities.

Hydrazine-containing compounds have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases.[6][7] The inhibition of these enzymes is a key strategy in the treatment of neurological disorders such as depression and Alzheimer's disease.

For instance, derivatives of 4-(trifluoromethyl)benzyl)hydrazine have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range.[6] It is plausible that (3-(trifluoromethyl)benzyl)hydrazine and its dihydrochloride salt may exhibit similar inhibitory properties.

Logical Relationship: From Chemical Structure to Potential Therapeutic Application

Caption: Potential mechanism of action and therapeutic relevance.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery professionals. While detailed experimental and biological data for this specific molecule are scarce, its structural features suggest potential as an enzyme inhibitor, particularly in the context of neurological disorders. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the detailed characterization of this compound, including the determination of its physicochemical properties and the evaluation of its activity against a panel of relevant biological targets to fully elucidate its therapeutic potential.

References

- 1. CAS 1242339-95-2 | {[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride - Synblock [synblock.com]

- 2. NS6180 | C16H12F3NOS | CID 11837221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy (4-(Trifluoromethyl)benzyl)hydrazine | 2924-77-8 [smolecule.com]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] Their diverse pharmacological activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The incorporation of a trifluoromethyl (CF3) group into organic molecules can enhance their metabolic stability, lipophilicity, and target binding affinity, making trifluoromethyl-substituted pyrazoles particularly valuable scaffolds in drug discovery.[1][3]

The Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a classic and versatile method for preparing substituted pyrazoles.[4][5][6] This application note provides a detailed protocol for the synthesis of pyrazoles using (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride as the hydrazine component, a building block for introducing the trifluoromethylbenzyl moiety onto the pyrazole core.

General Reaction Scheme

The synthesis of 1-(3-(trifluoromethyl)benzyl)-3,5-disubstituted-1H-pyrazoles is typically achieved through the condensation of this compound with a 1,3-dicarbonyl compound in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

Scheme 1: General synthesis of 1-(3-(trifluoromethyl)benzyl)pyrazoles.

Experimental Workflow

The general workflow for the synthesis of pyrazoles using this compound involves the reaction setup, monitoring, work-up, and purification of the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative pyrazole, 3,5-dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole, using acetylacetone as the 1,3-dicarbonyl compound.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), acetylacetone (1.1 eq), and ethanol to form a slurry.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3,5-dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of various pyrazole derivatives using this compound and different 1,3-dicarbonyl compounds. The data is based on analogous reactions reported in the literature for similar substrates.

| 1,3-Dicarbonyl Compound | Product | Solvent | Catalyst | Reaction Time (h) | Yield (%) |

| Acetylacetone | 3,5-Dimethyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Ethanol | Acetic Acid | 2-4 | 85-95 |

| Ethyl acetoacetate | 5-Methyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazol-3(2H)-one | Ethanol | Acetic Acid | 3-6 | 80-90 |

| Dibenzoylmethane | 3,5-Diphenyl-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Acetic Acid | - | 4-8 | 75-85 |

| 1,1,1-Trifluoroacetylacetone | 5-Methyl-3-(trifluoromethyl)-1-((3-(trifluoromethyl)phenyl)methyl)-1H-pyrazole | Ethanol | Acetic Acid | 6-12 | 70-80 |

Biological Significance and Signaling Pathways

Trifluoromethyl-substituted pyrazoles are known to exhibit a wide range of biological activities and are found in numerous pharmaceuticals.[1][3] For instance, some pyrazole derivatives act as inhibitors of key signaling proteins involved in cancer and inflammation. A notable example is their ability to target kinases in signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including pyrazole derivatives.

References

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Application Notes and Protocols for Knorr Pyrazole Synthesis with (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This method is highly valued for its versatility and efficiency in generating polysubstituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5]

The use of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride as the hydrazine component introduces a trifluoromethylbenzyl moiety onto the pyrazole nitrogen. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using this compound.

General Reaction Mechanism

The Knorr pyrazole synthesis is typically catalyzed by acid and proceeds through a well-established mechanism. The reaction initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2][7]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The reaction conditions, including the solvent and pH, as well as the steric and electronic properties of the substituents on both reactants, can influence the regiochemical outcome.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound. These are intended as representative examples and may require optimization for different substrates and scales.

Protocol 1: Synthesis of 3,5-dimethyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole from Acetylacetone

Materials and Reagents:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

Addition of Reactants: To the suspension, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-dimethyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole.

Protocol 2: Synthesis of 5-methyl-3-phenyl-1-((3-(trifluoromethyl)benzyl)-1H-pyrazole from Benzoylacetone

Materials and Reagents:

-

This compound

-

Benzoylacetone

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add benzoylacetone (1.1 eq).

-

Reaction Conditions: Heat the mixture at 100 °C for 2-4 hours. Monitor the reaction by TLC (ethyl acetate/hexanes).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-